Oxfendazole

Overview

Description

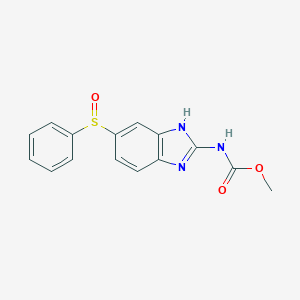

Oxfendazole is a broad-spectrum benzimidazole anthelmintic . It is primarily used for protecting livestock against roundworm, strongyles, and pinworms . Oxfendazole is the sulfoxide metabolite of fenbendazole .

Synthesis Analysis

The synthesis of Oxfendazole involves the use of fenbendazole . A simple and efficient method for the synthesis of four impurities, including fenbendazole, has been reported .Molecular Structure Analysis

Oxfendazole crystallizes in space group P21/c with a = 18.87326(26), b = 10.40333(5), c = 7.25089(5) Å, β = 91.4688 (10)° V = 1423.206(10) Å3, and Z = 4 . The crystal structure consists of stacks of the planar portions of the L-shaped molecules, resulting in layers parallel to the bc-plane .Chemical Reactions Analysis

Oxfendazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis

Oxfendazole has a molecular formula of C15H13N3O3S and a molecular weight of 315.35 . It is a member of the benzimidazole group of anthelmintics .Scientific Research Applications

Nanocrystal Suspension for Improved Oral Bioavailability

Oxfendazole (OFZ) nanocrystal suspension has been developed to overcome the challenge of its poor oral bioavailability . The nanosuspensions were prepared by acid–base neutralization and crystallization combined with ultrasonic dispersion . The equilibrium solubility of nanocrystals in different solvents was significantly improved by 2.02–109.99-fold compared to OFZ crude . The pharmacokinetics showed that the relative bioavailability of the oxfendazole nanosuspension was 265.61% compared to the OFZ granules .

Treatment of Onchocerciasis and Lymphatic Filariasis

Oxfendazole is one of the lead macrofilaricidal candidates for the treatment of onchocerciasis and lymphatic filariasis . In humans, oxfendazole was proven to be safe in multiple ascending dose studies . Previous experimental studies demonstrated that the benzimidazoles class is active in animals and humans against filarial nematodes .

Treatment of Intestinal Helminth Infections

Originally, oxfendazole was developed for the veterinary market, where it is mainly used to treat intestinal helminth infections .

Control of Diseases Caused by Nematodes in Animals

Oxfendazole can effectively control the diseases caused by nematodes in different animals such as cattle, sheep, and poultry . It also has a good repellent effect on lung nematodes, abdominal worms, and aphids .

Powerful Effect Against Eggs

Oxfendazole also has a powerful effect against eggs .

Crystal Structure Analysis

The crystal structure of oxfendazole has been analyzed, which consists of stacks of the planar portions of the L-shaped molecules .

Mechanism of Action

Target of Action

Oxfendazole, a sulfoxide metabolite of fenbendazole, is a broad-spectrum benzimidazole anthelmintic . Its primary targets are parasitic worms including roundworms, strongyles, and pinworms . These parasites are harmful to livestock and can cause significant health issues.

Mode of Action

The molecular mode of action of oxfendazole, like all benzimidazoles, involves binding to tubulin , a structural protein of microtubules . This binding inhibits the polymerization or assembly of microtubules , causing degenerative alterations in the tegument and intestinal cells of the worm . This interaction disrupts the cell’s structure and function, leading to the death of the parasite.

Pharmacokinetics

Oxfendazole exhibits rapid absorption following oral administration, with the time to maximum concentration of drug in serum (Tmax) ranging from 1.92 to 2.56 hours . The half-life of oxfendazole ranges from 8.5 to 11 hours , and it exhibits significant nonlinear pharmacokinetics with less than dose-proportional increases in exposure after single oral doses . The renal excretion of oxfendazole is minimal .

Action Environment

The efficacy and stability of oxfendazole can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy may vary depending on the specific species and life stage of the parasite. It’s also worth noting that oxfendazole is primarily used in veterinary medicine, so factors such as the animal’s age, health status, and living conditions can also influence the drug’s action and efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044112 | |

| Record name | Oxfendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Oxfendazole | |

CAS RN |

53716-50-0 | |

| Record name | Oxfendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxfendazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxfendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxfendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxfendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMP2H17F9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 °C | |

| Record name | Oxfendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

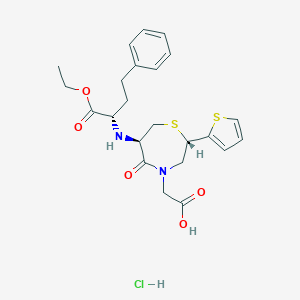

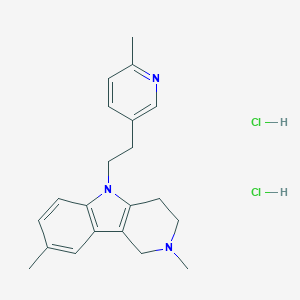

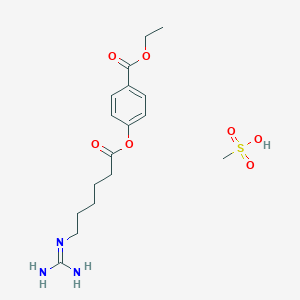

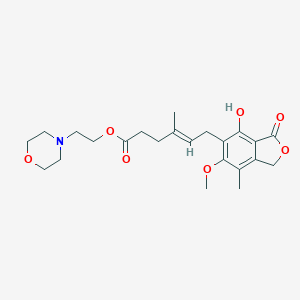

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of oxfendazole?

A1: While the exact mechanism remains unclear, oxfendazole is believed to primarily target β-tubulin in susceptible parasites. [, , ] This interaction disrupts microtubule formation, crucial for various cellular processes, ultimately leading to parasite death.

Q2: What types of parasites is oxfendazole effective against?

A2: Oxfendazole exhibits broad-spectrum activity against various helminths, including gastrointestinal nematodes like Haemonchus contortus, Ostertagia ostertagi, and Trichostrongylus spp., as well as cestodes like Taenia solium and trematodes. [, , , , , , , , ]

Q3: Does oxfendazole show promise against tissue-dwelling parasites?

A3: Yes, oxfendazole demonstrates potential against tissue-dwelling parasites. Studies show promising efficacy against larval cestodes in hydatid disease models and trematodes in models of cystic echinococcosis. [, , ]

Q4: How does oxfendazole reach tissue-dwelling parasites?

A4: Research using a Trichuris suis-pig infection model suggests that oxfendazole, after being absorbed from the gastrointestinal tract, reaches the parasite via the blood-enterocyte pathway. []

Q5: What are the key pharmacokinetic parameters of oxfendazole in animals?

A5: Oxfendazole is absorbed rapidly following oral administration in various animal species. Its half-life ranges from 8.5 to 11 hours in healthy human volunteers. [, ] Notably, it exhibits nonlinear pharmacokinetics, with exposure not increasing proportionally with dose. [, , ]

Q6: Does food intake affect the pharmacokinetics of oxfendazole?

A6: Yes, food, particularly a fatty meal, significantly impacts oxfendazole pharmacokinetics. It delays the time to reach maximum concentration (Tmax) and increases both the maximum concentration (Cmax) and the area under the concentration-time curve (AUC). [, ]

Q7: What are the major metabolites of oxfendazole?

A7: The primary metabolites of oxfendazole are oxfendazole sulfone and fenbendazole, both possessing anthelmintic activity. [, , , , ] Fenbendazole further metabolizes to fenbendazole sulfone.

Q8: What is the significance of oxfendazole's metabolites?

A8: Both oxfendazole sulfone and fenbendazole contribute to the overall anthelmintic effect. The prolonged presence of active metabolites contributes to oxfendazole's efficacy, particularly against immature or inhibited parasite stages. [, , ]

Q9: Are there any strategies to improve oxfendazole delivery?

A9: Research explores nanosuspension formulations to enhance oxfendazole bioavailability. Studies in sheep show that oxfendazole nanosuspensions significantly increase Cmax and AUC compared to conventional granular formulations. []

Q10: What are the potential target organs for oxfendazole toxicity?

A10: In a 2-week rat study, target organs included bone marrow, epididymis, liver, spleen, testis, and thymus. [] Notably, female rats exhibited greater oxfendazole exposure and toxicity at lower doses compared to males. []

Q11: Does oxfendazole pose any genetic toxicity risks?

A11: Oxfendazole did not exhibit mutagenic potential in standard Ames bacterial, mouse lymphoma, or rat micronucleus assays. []

Q12: Is there evidence of oxfendazole resistance in parasites?

A12: Yes, studies report emerging resistance to oxfendazole in various nematode species, including Haemonchus contortus and Teladorsagia circumcincta. [, ]

Q13: What are the potential factors contributing to oxfendazole resistance?

A13: Factors potentially contributing to resistance include frequent anthelmintic treatments, inadequate dosing, and lack of rotation among different drug classes. []

Q14: What are the future directions for oxfendazole research?

A14: Future research should focus on:

- Exploring oxfendazole's potential for treating human parasitic infections, particularly those with limited therapeutic options. []

Q15: What analytical methods are used to detect and quantify oxfendazole?

A15: Several methods are employed for oxfendazole analysis:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV or mass spectrometry detection, is widely used to determine oxfendazole concentrations in various matrices, including plasma, tissue, and feed. [, , , , ]

- Radioimmunoassay (RIA): This highly sensitive method uses antibodies to detect and quantify oxfendazole in biological samples, particularly plasma and fat. [, ]

- Spectrophotometry: Techniques like derivative spectrophotometry and Vierordt's method allow for the simultaneous determination of oxfendazole in combination with other drugs in veterinary formulations. []

- Gas Chromatography (GC): Coupled with headspace analysis, GC offers a sensitive approach to quantify residual solvents in oxfendazole active pharmaceutical ingredients. []

Q16: Are there any concerns about oxfendazole residues in food products?

A16: The extensive use of oxfendazole in livestock raises concerns about potential residues in food products. Studies are conducted to determine the concentration of oxfendazole and its metabolites in edible tissues to ensure compliance with maximum residue limits (MRLs). [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.